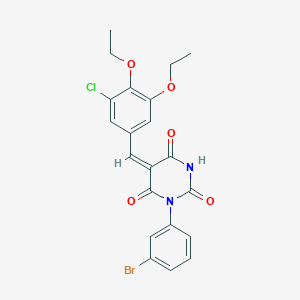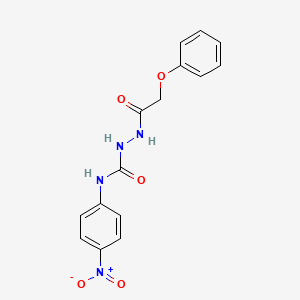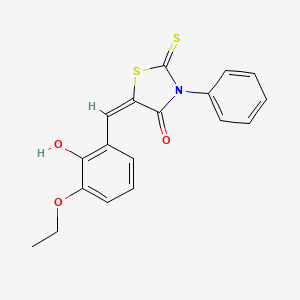![molecular formula C21H16N4O5S B4641644 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4641644.png)
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Descripción general
Descripción
The compound under discussion belongs to a class of chemicals that are studied for their potential in various applications due to their unique structural features and chemical properties. These include butanamide derivatives and compounds containing isoindol, nitrophenyl, and thiazolyl groups, which are often explored for their biological and pharmacological activities.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks to achieve the complex structure. For instance, the synthesis of related butanamide derivatives has been reported through the reaction of appropriate aryl or heteroaryl halides with aliphatic or aromatic amines, followed by coupling with acids or acid derivatives to introduce the butanamide functionality (Nitta et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Ming-zhi et al., 2005).
Chemical Reactions and Properties
Compounds like the one are expected to exhibit a range of chemical reactions, including but not limited to nucleophilic substitution reactions, due to the presence of halogen atoms, and possibly cyclization reactions, given the presence of functional groups capable of forming rings. The nitro group and the thiazolyl moiety might also participate in electron-withdrawing or donating interactions, influencing the compound’s reactivity (Androsov & Neckers, 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be inferred from similar compounds. These properties are influenced by the molecular structure, particularly the presence and positioning of functional groups. For example, the presence of both polar and non-polar groups within the same molecule can affect its solubility in different solvents (Ming-zhi et al., 2005).
Chemical Properties Analysis
The chemical behavior of such compounds is deeply influenced by the functional groups present. The reactivity can be predicted by considering the electron-donating or withdrawing effects of the nitrophenyl and thiazolyl groups, as well as the potential for intra- or intermolecular interactions facilitated by the dioxoisoindol and butanamide portions of the molecule. Studies on related compounds have shown a range of biological activities, including enzyme inhibition and potential antitumor effects, which are attributed to the specific chemical properties of the compounds (Secci et al., 2019; Horishny & Matiychuk, 2020).
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c26-18(9-4-10-24-19(27)15-7-1-2-8-16(15)20(24)28)23-21-22-17(12-31-21)13-5-3-6-14(11-13)25(29)30/h1-3,5-8,11-12H,4,9-10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGZYUTIQJYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(sec-butyl)-N'-[1-(2-ethoxyphenyl)ethyl]urea](/img/structure/B4641561.png)

![3-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4641587.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4641589.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4641600.png)
![N-(2,6-difluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4641606.png)


![1-(3,4-dichlorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4641624.png)
![N-[3-(allyloxy)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B4641629.png)
![5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4641636.png)
![2-chloro-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4641642.png)
![4-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B4641656.png)
![methyl 3-[(methoxycarbonyl)amino]-4-methylbenzoate](/img/structure/B4641658.png)